molecular formula C31H30ClNO3 B14688352 Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride CAS No. 25433-87-8

Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride

Cat. No.: B14688352
CAS No.: 25433-87-8
M. Wt: 500.0 g/mol
InChI Key: PLNKYFSMAUHRKH-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, a naphthofuran moiety, and a phenoxyethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the methoxy and phenyl groups. The final steps involve the attachment of the pyrrolidine ring and the phenoxyethyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by occupying the active site or altering the enzyme’s conformation. The exact pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and naphthofuran-based molecules. Examples are:

  • Pyrrolidine, 1-(2-(p-(7-methoxy-2-phenylnaphtho(2,1-b)furan-1-yl)phenoxy)ethyl)-, hydrochloride
  • This compound

Uniqueness

What sets this compound apart is its unique combination of structural elements The presence of the naphthofuran moiety, along with the methoxy and phenyl groups, provides distinct chemical and biological properties that are not commonly found in other compounds

Properties

CAS No.

25433-87-8

Molecular Formula

C31H30ClNO3

Molecular Weight

500.0 g/mol

IUPAC Name

1-[2-[4-(7-methoxy-2-phenylbenzo[e][1]benzofuran-1-yl)phenoxy]ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C31H29NO3.ClH/c1-33-26-14-15-27-24(21-26)11-16-28-30(27)29(31(35-28)23-7-3-2-4-8-23)22-9-12-25(13-10-22)34-20-19-32-17-5-6-18-32;/h2-4,7-16,21H,5-6,17-20H2,1H3;1H

InChI Key

PLNKYFSMAUHRKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)OC(=C3C4=CC=C(C=C4)OCCN5CCCC5)C6=CC=CC=C6.Cl

Origin of Product

United States

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